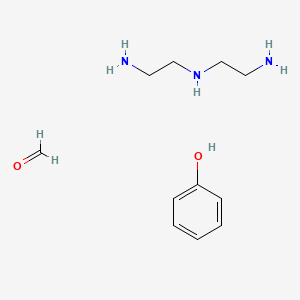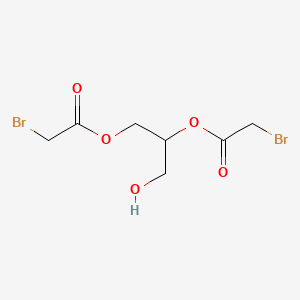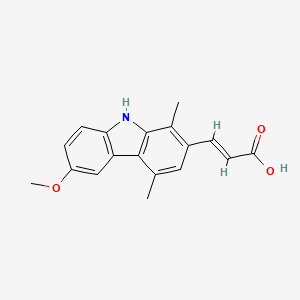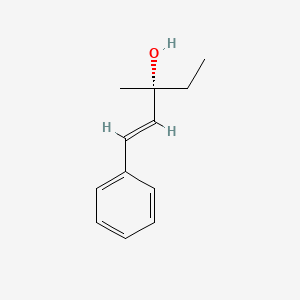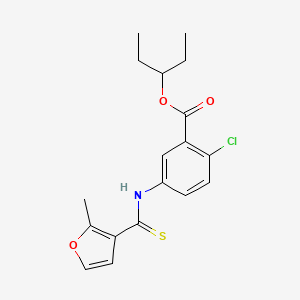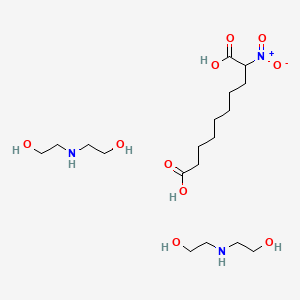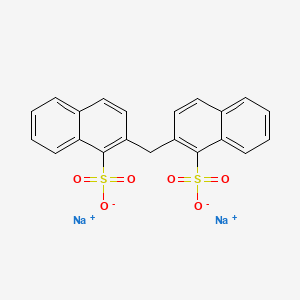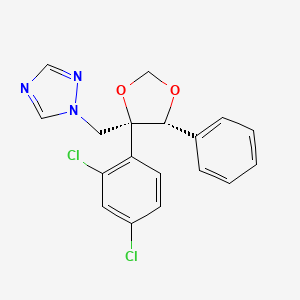
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a dichlorophenyl group and a dioxolane ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the dichlorophenyl group.
Formation of the Dioxolane Ring: The dioxolane ring is usually formed through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles and phenyl derivatives.
科学的研究の応用
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole: The parent compound, simpler in structure but with similar chemical properties.
2,4-Dichlorophenyl-1H-1,2,4-Triazole: Lacks the dioxolane ring but shares the dichlorophenyl group.
Phenyl-1H-1,2,4-Triazole: Contains the phenyl group but not the dichlorophenyl or dioxolane rings.
Uniqueness
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- is unique due to its combination of the triazole ring, dichlorophenyl group, and dioxolane ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
107659-87-0 |
|---|---|
分子式 |
C18H15Cl2N3O2 |
分子量 |
376.2 g/mol |
IUPAC名 |
1-[[(4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-6-7-15(16(20)8-14)18(9-23-11-21-10-22-23)17(24-12-25-18)13-4-2-1-3-5-13/h1-8,10-11,17H,9,12H2/t17-,18-/m1/s1 |
InChIキー |
DAOICZTYCANZPF-QZTJIDSGSA-N |
異性体SMILES |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
正規SMILES |
C1OC(C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


